molecular formula C10H9N5O3 B7530344 N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide

N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide

Cat. No.: B7530344
M. Wt: 247.21 g/mol
InChI Key: JAEPZKPRNIXYGS-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide typically involves the reaction of 2-nitrobenzyl bromide with 2H-triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Suitable cyclizing agents and conditions depending on the desired product.

Major Products Formed

    Reduction: Formation of N-[(2-aminophenyl)methyl]-2H-triazole-4-carboxamide.

    Substitution: Formation of various substituted triazole derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The triazole ring can also participate in binding interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-aminophenyl)methyl]-2H-triazole-4-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    2H-triazole-4-carboxamide derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness

N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3/c16-10(8-6-12-14-13-8)11-5-7-3-1-2-4-9(7)15(17)18/h1-4,6H,5H2,(H,11,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEPZKPRNIXYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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